5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole
Description
5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a nitro group at position 5 and a 3-(trifluoromethyl)phenylsulfanyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may influence electronic properties and bioactivity .
Properties
IUPAC Name |
5-nitro-6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2S2/c13-12(14,15)7-2-1-3-8(6-7)22-9-10(18(19)20)17-4-5-21-11(17)16-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTYEPXPLPTGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid, indicating strong antibacterial properties .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| MRSA | 8 | Lower than linezolid |
| Escherichia coli | 16 | Comparable |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 10 | High cytotoxicity |
| MCF7 (Breast Cancer) | 12 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole ring can enhance the biological activity of derivatives. For instance, substituents on the phenyl group significantly affect the compound's potency against bacterial strains .
Mechanism of Action
The mechanism of action of 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 5 and 6 of the imidazo[2,1-b][1,3]thiazole scaffold critically impact physicochemical properties:
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to nitro-substituted analogs (e.g., 5-nitro-6-(2-nitrophenyl) derivative) .
- Solubility: Polar substituents like nitro groups reduce solubility in nonpolar solvents, whereas alkylsulfanyl groups (e.g., isopropyl) enhance it .
Structural-Activity Relationships (SAR)
- Position 6 : Bulky substituents (e.g., 3-CF₃-C₆H₄-S) may sterically hinder enzyme interactions but improve membrane permeability .
Biological Activity
5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole (CAS Number: 343376-01-2) is a synthetic compound that belongs to the imidazo-thiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C12H6F3N3O2S2
- Molecular Weight : 343.33 g/mol
- Purity : 90%
- Physical Form : Solid
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that the compound accelerates apoptosis in MCF cell lines at specific dosages, leading to suppressed tumor growth in animal models .
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Study A | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Study B | U87 | 45.2 ± 13.0 | Cytotoxicity observed |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. It demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 40 | 21 |
| Escherichia coli | 200 | 14 |
| Bacillus subtilis | 300 | 12 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the nitro group and the thiazole moiety contribute to its bioactivity by interacting with cellular targets involved in cell proliferation and apoptosis.
Case Studies
Several case studies have focused on the efficacy of this compound in preclinical models:
- Case Study on Cancer : In a study involving mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. This highlights its potential as an anticancer therapeutic agent .
- Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various imidazo-thiazole derivatives, with this compound showing superior effectiveness against resistant bacterial strains .
Q & A
Q. Can this compound synergize with existing therapies (e.g., antibiotics or chemotherapeutics)?
- Methodology : Test combinations with cisplatin or fluconazole via checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices. Mechanistic synergy (e.g., ROS amplification) is confirmed via transcriptomics (RNA-seq) of treated pathogens or cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
